molecular formula C21H21ClN2O4S2 B2835904 N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1029739-61-4

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2835904
CAS No.: 1029739-61-4
M. Wt: 464.98
InChI Key: DNAPOZMFPCFXSJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structural features, which include a thiophene ring, a carboxamide group, and multiple aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide shares structural similarities with other sulfonamide and thiophene derivatives.
  • Compounds such as N-(3-chloro-4-methoxyphenyl)-3-(N-phenylsulfamoyl)thiophene-2-carboxamide and N-(3-chloro-4-methoxyphenyl)-3-(N-(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxamide are closely related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-13-5-7-16(11-14(13)2)24(3)30(26,27)19-9-10-29-20(19)21(25)23-15-6-8-18(28-4)17(22)12-15/h5-12H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAPOZMFPCFXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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